molecular formula C7H13NO B2911477 5-Oxa-9-azaspiro[3.5]nonane CAS No. 2137579-91-8

5-Oxa-9-azaspiro[3.5]nonane

Katalognummer: B2911477
CAS-Nummer: 2137579-91-8
Molekulargewicht: 127.187
InChI-Schlüssel: UWIHQINDELFSDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-9-azaspiro[3.5]nonane is a chemical compound with the IUPAC name this compound . It has a molecular weight of 127.19 . The compound is stored at a temperature of 4 degrees Celsius . and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2 . This code represents the molecular structure of the compound.

Wirkmechanismus

The mechanism of action of 5-Oxa-9-azaspiro[3.5]nonanene involves the inhibition of aldosterone receptors in the distal tubules of the kidney. This results in decreased sodium and water reabsorption and increased potassium retention. In addition, 5-Oxa-9-azaspiro[3.5]nonanene has been found to have anti-androgenic properties by blocking the binding of androgens to their receptors in the hair follicle and sebaceous gland.
Biochemical and Physiological Effects:
Spironolactone has been found to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and blood pressure. In addition, it has been found to increase urinary sodium and water excretion and decrease urinary potassium excretion. Spironolactone has also been found to decrease androgen levels in women, leading to the improvement of hirsutism and acne.

Vorteile Und Einschränkungen Für Laborexperimente

Spironolactone has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. In addition, it has been extensively studied for its therapeutic effects on various medical conditions. However, 5-Oxa-9-azaspiro[3.5]nonanene has some limitations for use in lab experiments. It has a long half-life and may accumulate in tissues, making it difficult to interpret results. In addition, it has been found to have off-target effects on other receptors, such as the progesterone receptor.

Zukünftige Richtungen

There are several future directions for research on 5-Oxa-9-azaspiro[3.5]nonane. One area of interest is the development of more selective aldosterone receptor antagonists that have fewer off-target effects. Another area of interest is the investigation of the anti-androgenic properties of 5-Oxa-9-azaspiro[3.5]nonanene in the treatment of other medical conditions, such as polycystic ovary syndrome. In addition, there is a need for further research on the long-term effects of 5-Oxa-9-azaspiro[3.5]nonanene on cardiovascular outcomes and mortality.

Synthesemethoden

The synthesis of 5-Oxa-9-azaspiro[3.5]nonane involves the reaction of 17α-hydroxyprogesterone with dichlorodiphenylmethane in the presence of potassium tert-butoxide. The resulting product is then treated with potassium hydroxide to form 5-Oxa-9-azaspiro[3.5]nonanene. This method was first described in 1957 by James F. Hyde and colleagues at Searle Research Laboratories.

Wissenschaftliche Forschungsanwendungen

Spironolactone has been extensively studied for its therapeutic effects on various medical conditions. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema by blocking the action of aldosterone, a hormone that promotes sodium and water retention. In addition, it has been found to have anti-androgenic properties, making it useful in the treatment of hirsutism and acne in women.

Eigenschaften

IUPAC Name

5-oxa-9-azaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHQINDELFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137579-91-8
Record name 5-oxa-9-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.